molecular formula C7H13FO3 B8543709 Ethyl 2-fluoro-3-hydroxypentanoate

Ethyl 2-fluoro-3-hydroxypentanoate

Cat. No. B8543709
M. Wt: 164.17 g/mol
InChI Key: RGURNKLWNBEBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040221B2

Procedure details

After a 500 mL reaction vessel which had been sufficiently dried inside by vacuum heating was replaced with dry nitrogen, and placed in an ice bath, 24.2 g (370 mmol/1.5 equivalent) of activated metal zinc and 300 mL of THF (dehydrated) were added into the reaction vessel. Thereto was added a bromofluoroethyl acetate/THF solution (46.91 g (253.6 mmol/1.0 equivalent) of bromofluoroethyl acetate and 80 mL of THF (dehydrated)) dropwise over 5 min. After the dropwise addition, the temperature of the mixture was elevated to the room temperature, followed by stirring for 20 min. Thereto was added a propionaldehyde/THF solution (17.76 g (305.8 mmol/1.2 equivalent) of propionaldehyde and 80 mL of THF (dehydrated)), and the mixture was stirred for 60 min at a room temperature. Thereafter, water and diisopropyl ether were added thereto, and two-layer separation was carried out. The organic layer thus obtained was washed with diluted hydrochloric acid and water, and the moisture was eliminated using anhydrous magnesium sulfate, followed by filtration. Then diisopropyl ether was distilled off to give 35.4 g (yield: 85%) of ethyl 2-fluoro-3-hydroxy-pentanoate represented by the following formula.
Name
bromofluoroethyl acetate THF
Quantity
80 mL
Type
reactant
Reaction Step One
Name
bromofluoroethyl acetate
Quantity
253.6 mmol
Type
reactant
Reaction Step One
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
305.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6](Br)[F:7])(=O)[CH3:2].[CH2:9]1C[O:12][CH2:11][CH2:10]1.C(OCC(Br)F)(=[O:16])C.C(=O)CC.C1COCC1.C(=O)CC.C(OC(C)C)(C)C>O>[F:7][CH:6]([CH:11]([OH:12])[CH2:10][CH3:9])[C:5]([O:4][CH2:1][CH3:2])=[O:16] |f:0.1,3.4|

Inputs

Step One
Name
bromofluoroethyl acetate THF
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OCC(F)Br.C1CCOC1
Name
bromofluoroethyl acetate
Quantity
253.6 mmol
Type
reactant
Smiles
C(C)(=O)OCC(F)Br
Step Two
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Smiles
C(CC)=O.C1CCOC1
Name
Quantity
305.8 mmol
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a 500 mL reaction vessel which
CUSTOM
Type
CUSTOM
Details
had been sufficiently dried inside by vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
placed in an ice bath
ADDITION
Type
ADDITION
Details
24.2 g (370 mmol/1.5 equivalent) of activated metal zinc and 300 mL of THF (dehydrated) were added into the reaction vessel
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
was elevated to the room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 60 min at a room temperature
Duration
60 min
CUSTOM
Type
CUSTOM
Details
two-layer separation
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed with diluted hydrochloric acid and water
FILTRATION
Type
FILTRATION
Details
followed by filtration
DISTILLATION
Type
DISTILLATION
Details
Then diisopropyl ether was distilled off

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C(=O)OCC)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.